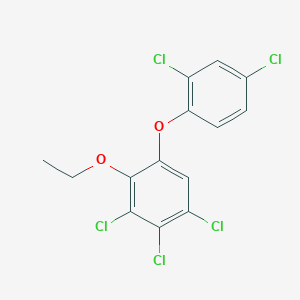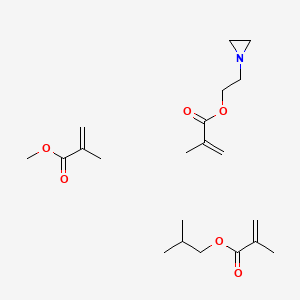![molecular formula C13H14O2 B14482222 (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol CAS No. 66478-36-2](/img/structure/B14482222.png)
(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[441]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol is an organic compound with a unique bicyclic structure It is characterized by its fused ring system, which includes a bicyclo[441]undeca-1,3,5,7,9-pentaene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene core, followed by functionalization to introduce the dimethanol groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dimethanol groups into corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethanol groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological applications include its use as a probe for studying molecular interactions and as a precursor for bioactive molecules. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique structure imparts desirable properties to these materials, such as enhanced stability and mechanical strength.
Mécanisme D'action
The mechanism of action of (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Methano10annulene : Another compound with a similar bicyclic structure.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the dimethanol groups.
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: A structurally related compound with a different ring system.
Uniqueness
(Bicyclo[441]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol is unique due to the presence of the dimethanol groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
66478-36-2 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[7-(hydroxymethyl)-2-bicyclo[4.4.1]undeca-1,3,5,7,9-pentaenyl]methanol |
InChI |
InChI=1S/C13H14O2/c14-8-12-5-1-3-10-7-11(12)4-2-6-13(10)9-15/h1-6,14-15H,7-9H2 |
Clé InChI |
MGGSROJNXXYVGI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C1C(=CC=C2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


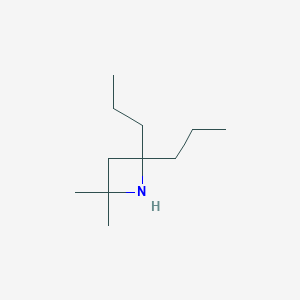

![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
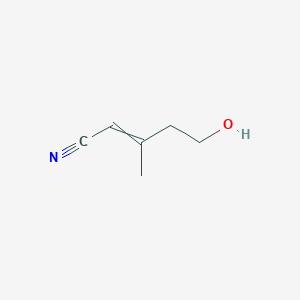

![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
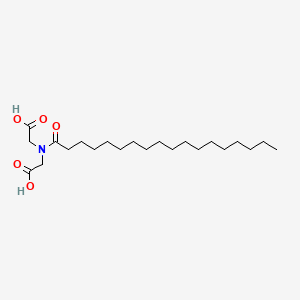
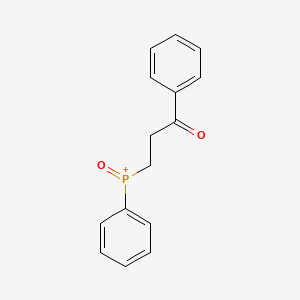

![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
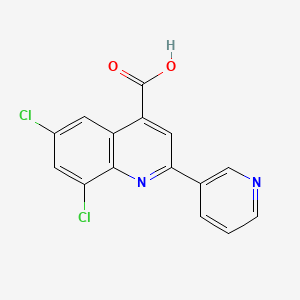
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
